2-Chlorothiophenol

説明

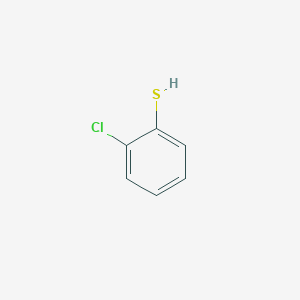

2-Chlorothiophenol (CAS No. 6320-03-2, molecular formula: C₆H₅ClS) is an aromatic thiol compound characterized by a sulfur-bound hydroxyl (-SH) group and a chlorine substituent at the ortho position of the benzene ring . It is a colorless to pale yellow liquid with a molecular weight of 144.62 g/mol and a flash point of 88°C . This compound serves as a critical intermediate in organic synthesis, particularly in the production of pharmaceuticals (e.g., antiviral agents), agrochemicals, and specialty chemicals such as benzothiazoles . Its reactivity stems from the nucleophilic thiol group, enabling participation in Smiles rearrangements, trifluoromethylation, and disulfide bond formation . However, it is highly toxic, flammable, and requires stringent storage conditions (cool, ventilated environments) to prevent degradation or hazards .

特性

IUPAC Name |

2-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOBDMNCYMQTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057788 | |

| Record name | o-Chlorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-03-2 | |

| Record name | 2-Chlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Chlorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR1EP0V0MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Optimization

In a mechanically stirred reactor, thiophenol reacts with HCl (25–35 wt%) and H₂O₂ (25–35 wt%) at −10–0°C. Triethylamine acts as a proton scavenger, stabilizing intermediates. The reaction proceeds via:

-

Cl⁺ generation :

-

Electrophilic attack : Cl⁺ substitutes the ortho position of the thiophenol ring, favored by the −SH group’s directing effects.

Key parameters :

-

Temperature : Sub-zero conditions (−5–0°C) minimize disulfide byproducts.

-

Stoichiometry : A molar ratio of HCl:thiophenol:H₂O₂ = 6:1:1.4 ensures complete conversion.

-

Workup : Ethyl acetate extraction and saturated brine washing remove unreacted HCl and inorganic salts.

Performance metrics :

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | −5°C | 96.4 | 99.3 |

| H₂O₂ addition time | 8–10 h | 95.2 | 98.7 |

Oxidative Coupling and Subsequent Functionalization

Oxidative methods, such as iodine-mediated disulfide formation followed by chlorination, offer an alternative pathway. This approach, inspired by S–S bond synthesis, avoids direct handling of gaseous chlorine.

Disulfide Intermediate Synthesis

Thiophenol reacts with iodine (I₂) in ethanol to form 1,2-diaryldisulfanes:

Procedure :

Chlorination of Disulfides

Disulfanes undergo cleavage and chlorination using HCl/ZnCl₂ or SOCl₂:

Controlled chlorination at 50–60°C introduces the ortho-Cl substituent with >85% selectivity.

Surface-Mediated Synthesis on Silica Clusters

Recent studies highlight the role of silica surfaces in facilitating 2-CTP formation via adsorption and S–H dissociation.

Adsorption and Reaction Dynamics

2-CTP forms on hydroxylated silica ((SiO₂)₃) through:

-

Physisorption : Thiophenol adsorbs via hydrogen bonding (−SH⋯O–Si).

-

S–H dissociation : Surface silanol groups abstract protons, yielding 2-chlorothiophenolate.

Energetics :

Table: Adsorption Pathways on Silica Clusters

| Pathway | Adsorption Energy (kcal/mol) | Intermediate Stability |

|---|---|---|

| 1 | −22.74 | High |

| 2 | −2.42 | Low |

| 3 | −22.87 | High |

Comparative Analysis of Methodologies

Table: Synthesis Routes for this compound

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions: 2-Chlorothiophenol undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Condensation Reactions: It undergoes multi-component condensation reactions with chloroacetyl chloride and primary aliphatic amines via the Smile rearrangement.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

Condensation Reactions: Chloroacetyl chloride and primary aliphatic amines are used under controlled conditions to facilitate the Smile rearrangement.

Major Products Formed:

Substitution Reactions: Products include various substituted thiophenols depending on the nucleophile used.

Condensation Reactions: Products include bis(2-chlorophenyl) analogs of aromatic disulfides.

科学的研究の応用

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates

2-Chlorothiophenol has been utilized in the synthesis of various pharmaceutical intermediates. A notable application is in the commercial-scale visible-light-mediated trifluoromethylation process, which allows for the efficient production of trifluoromethylated compounds. This method was successfully scaled to produce over 500 kg of the desired product, demonstrating the compound's utility in pharmaceutical manufacturing .

Mechanistic Studies

Research has shown that this compound participates in radical coupling mechanisms, which are critical for understanding the formation pathways of complex organic molecules. Studies indicate that the coupling of thiophenolic radicals with other radicals can lead to significant products relevant in drug development .

Material Science

Surface Chemistry and Adsorption Studies

this compound has been studied for its adsorption properties on metal surfaces such as copper, silver, and gold. These studies are crucial for applications in sensor technology and catalysis, where surface interactions can significantly influence performance .

| Metal Surface | Adsorption Characteristics |

|---|---|

| Copper | Strong adsorption observed |

| Silver | Moderate adsorption |

| Gold | Weak adsorption |

Environmental Applications

Degradation Studies

The environmental impact of chlorinated compounds like this compound is a growing concern. Research has focused on its degradation pathways and the formation of potentially hazardous byproducts in environmental settings. Understanding these pathways is essential for assessing the ecological risks associated with its use .

Industrial Applications

Manufacturing of Dyes and Pesticides

this compound is employed in the production of dyes and pesticides due to its reactive thiol group, which facilitates various chemical reactions necessary for synthesizing complex organic compounds used in these industries .

| Application | Description |

|---|---|

| Dyes | Used as an intermediate in dye synthesis |

| Pesticides | Acts as a precursor in pesticide formulations |

Case Study 1: Photoredox Chemistry

A collaborative study between AbbVie and Asymchem highlighted the successful scaling of a photochemical process involving this compound. The research addressed challenges related to light source scaling and reaction efficiency, ultimately leading to a robust manufacturing method that aligns with green chemistry principles .

Case Study 2: Environmental Impact Assessment

An extensive study evaluated the environmental persistence and degradation pathways of this compound. The findings indicated that while it can degrade under certain conditions, it also forms stable byproducts that may pose ecological risks. This research underscores the importance of monitoring chlorinated compounds in environmental contexts .

作用機序

The mechanism of action of 2-Chlorothiophenol involves its ability to undergo nucleophilic substitution and condensation reactions. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of various substituted products. The sulfur atom in the thiol group can also participate in condensation reactions, forming disulfide bonds and other sulfur-containing compounds .

類似化合物との比較

Structural Analogues: Chlorophenols vs. Halogenated Thiophenols

The primary structural analogues of 2-chlorothiophenol include chlorophenols (e.g., 2-chlorophenol) and halogenated thiophenols (e.g., 2-bromothiophenol). Key differences lie in their functional groups and substituents:

| Compound | CAS No. | Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |

|---|---|---|---|---|---|

| This compound | 6320-03-2 | C₆H₅ClS | 144.62 | -SH (thiol) | Pharmaceuticals, agrochemicals, disulfides |

| 2-Chlorophenol | 95-57-8 | C₆H₅ClO | 128.56 | -OH (phenol) | Disinfectants, dye intermediates |

| 4-Chlorophenol | 106-48-9 | C₆H₅ClO | 128.56 | -OH | Herbicides, preservatives |

| 2-Bromothiophenol | 6320-02-1 | C₆H₅BrS | 189.07 | -SH | Organic synthesis, cross-coupling reactions |

| 2-Chloro-5-methylthiophene | 20510-13-0 | C₅H₅ClS | 132.61 | Thiophene ring | Polymer chemistry, electronic materials |

Key Insights :

- Functional Group Reactivity: The thiol (-SH) group in this compound confers higher nucleophilicity compared to the hydroxyl (-OH) group in chlorophenols, making it more reactive in radical-mediated and substitution reactions .

- Electronic Effects: Chlorine at the ortho position enhances electron-withdrawing effects, stabilizing radical intermediates (e.g., 2-chlorothiophenoxy radicals) critical in forming polychlorinated dibenzothiophenes (PCTAs) during combustion . In contrast, chlorophenols form phenoxyl radicals that contribute to dioxin (PCDD/F) formation .

a) Radical-Mediated Pathways

- This compound: Under thermal or photolytic conditions, it generates 2-chlorothiophenoxy (CTPR1) and 2-sulfydryl-3-chloro-phenyl (CTPR2) radicals, which are precursors to PCTAs and polychlorinated thianthrenes (PCTAs) . These pathways are mechanistically distinct from chlorophenols, which form chlorophenoxyl radicals linked to dioxin synthesis .

- Trifluoromethylation: Commercial-scale visible-light-driven trifluoromethylation of this compound using CF₃I gas achieves 96% yield with 0.5% impurities, leveraging high photon flux and optimized flow reactors . Comparable reactions in chlorophenols are less efficient due to lower radical stability .

b) Disulfide and Thioether Formation

This compound readily forms disulfides (e.g., bis(2-chlorophenyl) disulfide) via oxidative coupling, whereas chlorophenols lack this capability . Its thiol group also participates in nucleophilic aromatic substitution (SNAr) with haloarenes, a reaction less feasible in hydroxylated analogues due to poorer leaving-group ability .

Toxicity and Environmental Impact

- This compound: Classified as Skin Corrosion Category 1B (H314) due to its corrosive nature . It contributes to persistent organic pollutants (POPs) like PCTAs when incinerated .

- For example, 2,4-dichlorophenol (2,4-DCP) is a known endocrine disruptor .

- Halogenated Thiophenols: Brominated variants (e.g., 2-bromothiophenol) exhibit similar toxicity profiles but are less studied in environmental contexts .

生物活性

2-Chlorothiophenol (CTP) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of CTP, focusing on its antimicrobial properties, potential as an anticancer agent, and its interactions at the molecular level.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom attached to a thiophenol ring. Its molecular formula is C6H5ClS, and it exhibits properties typical of both chlorinated compounds and thiols, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria:

- Minimum Inhibitory Concentration (MIC) :

- Against Escherichia coli: MIC = 8 μg/mL

- Against Bacillus subtilis: MIC = 16 μg/mL

- Against Candida albicans: MIC = 16 μg/mL

These values indicate that CTP possesses comparable efficacy to standard antibiotics like Gentamicin in certain cases, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Properties

Recent research has also explored the potential of CTP as an anticancer agent. In vitro studies have demonstrated that CTP can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), AGS (gastric cancer), and HepG2 (liver cancer). The mechanism appears to involve:

- Inhibition of Cell Migration : CTP significantly reduces the migration of cancer cells, which is crucial for metastasis.

- Cell Viability : The compound exhibits cytotoxic effects with IC50 values indicating effective concentration ranges for inhibiting cell growth .

Molecular Interactions and Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Studies employing quantum chemical calculations have suggested that CTP can form radical species that participate in key biochemical reactions. The activation Gibbs free energy for reactions involving CTP indicates favorable conditions for radical formation, which may contribute to its antimicrobial and anticancer effects .

Table: Summary of Biological Activities of this compound

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various chlorinated compounds, including CTP. Results showed that CTP exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

- Cancer Cell Migration Inhibition : In another investigation, the effects of CTP on cell migration were assessed in A549 cells. The results indicated that treatment with CTP significantly inhibited cell migration, suggesting its potential role in preventing metastasis in lung cancer models.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-chlorothiophenol in laboratory settings?

- Methodological Answer : this compound is corrosive (Skin Corrosion/Irritation Category 1B) and emits toxic fumes upon decomposition. Essential safety protocols include:

- Storage : Use airtight containers in cool, ventilated areas away from oxidizers and bases .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and goggles with side shields. Use local exhaust ventilation to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize residues with sodium bicarbonate before disposal .

Q. How can researchers verify the purity of this compound for synthetic applications?

- Methodological Answer : Analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To detect volatile impurities (e.g., residual thiophenol or chlorobenzene derivatives) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm structural integrity, with characteristic peaks for the aromatic ring (δ 7.2–7.5 ppm) and thiol group (δ 3.5–4.0 ppm) .

- Titration : Quantify active thiol groups via iodometric titration .

Q. What are the key physicochemical properties influencing this compound’s reactivity?

- Methodological Answer :

- Acidity : The thiol group (pKa ~6.5) allows deprotonation to form a nucleophilic thiolate anion under basic conditions, facilitating SN2 reactions .

- Thermal Stability : Decomposes above 206°C, releasing HCl and sulfur oxides. Avoid high-temperature reactions without inert atmospheres .

- Solubility : Miscible with organic solvents (e.g., ethanol, DCM) but insoluble in water, necessitating phase-transfer catalysts for aqueous reactions .

Advanced Research Questions

Q. How can computational methods predict the environmental fate of this compound degradation products?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate reaction pathways for oxidative degradation (e.g., formation of sulfonic acids or disulfides). For example, periodic DFT studies on Cu(111) surfaces reveal radical intermediates like 2-chlorothiophenoxy, which persist in fly ash matrices .

- Ecotoxicology Modeling : Use QSAR models to estimate LC50 values for aquatic organisms based on logP (2.1) and molecular volume .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- In Vitro Assays : Conduct Ames tests to assess mutagenicity (current data gaps exist for bacterial reverse mutation assays) .

- In Vivo Studies : Design OECD Guideline 403-compliant acute inhalation toxicity tests in rodents, monitoring LC50 and histopathological changes in lung tissue .

- Cross-Study Validation : Compare results with structurally analogous chlorophenols (e.g., 2,4-dichlorophenol) to identify structure-activity relationships (SARs) .

Q. How can photochemical methods optimize the scalability of this compound derivatization?

- Methodological Answer :

- Visible-Light Photoredox Catalysis : Use Ru(bpy) or organic dyes (e.g., eosin Y) to mediate trifluoromethylation with CFI gas. Key parameters include:

- Light Intensity : 450 nm LED arrays ensure efficient radical initiation .

- Flow Chemistry : Continuous-flow reactors enhance mixing and reduce side reactions (e.g., disulfide formation) during scale-up .

Q. What analytical challenges arise in detecting trace this compound in environmental samples?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges pre-treated with 0.1% acetic acid improves recovery rates from water samples .

- Detection Limits : GC-ECD (electron capture detection) achieves sub-ppb sensitivity for chlorinated derivatives, while LC-HRMS identifies non-volatile metabolites (e.g., sulfonated byproducts) .

Methodological Design Considerations

Q. How to design a study investigating this compound’s role in heterocyclic synthesis?

- Experimental Framework :

- Reaction Screening : Test nucleophilic aromatic substitution with o-fluoronitrobenzene under varying bases (e.g., KCO vs. DBU) to optimize benzothiazole yields .

- Kinetic Analysis : Use in situ IR spectroscopy to monitor thiolate intermediate formation and determine rate laws .

Q. What controls are necessary to ensure reproducibility in radical-mediated reactions involving this compound?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。